Rifamycin S

Description

Discovery and Historical Trajectory within the Ansamycin (B12435341) Class of Antibiotics

The discovery of the rifamycins (B7979662) originated in Milan in the late 1950s from the fermentation products of a soil microbe, initially identified as Nocardia mediterranei and later renamed Amycolatopsis rifamycinica. nih.gov, uni.lu, fishersci.no, wikipedia.org, guidetoimmunopharmacology.org The initial isolation yielded a complex mixture of related metabolites, among which Rifamycin (B1679328) B was the first to be purified in a stable, crystalline form. uni.lu, wikipedia.org, Although Rifamycin B exhibited limited antibiotic activity, it proved crucial for understanding the core rifamycin structure. uni.lu

A key observation was the spontaneous "activation" of Rifamycin B in aqueous solution, leading to the formation of Rifamycin O, which subsequently underwent deglycoylation to yield Rifamycin S. uni.lu this compound is characterized as a highly active quinone molecule derived from Rifamycin B. Further mild reduction of the quinone structure of this compound resulted in Rifamycin SV. uni.lu Rifamycin SV was the first of the rifamycins to be utilized clinically, albeit initially restricted to parenteral and topical administration routes. uni.lu, guidetoimmunopharmacology.org, The historical trajectory of rifamycins involved systematic structural modifications, particularly of Rifamycin SV, which ultimately led to the development of orally active derivatives such as rifampin. nih.gov, uni.lu,

Rifamycins belong to the ansamycin family of antibiotics, a classification based on their distinctive molecular architecture. nih.gov, uni.lu, fishersci.no,, The term "ansamycin" is derived from the Latin word "ansa," meaning "handle," which refers to the aliphatic chain that bridges across an aromatic moiety, creating a basket-like structure. nih.gov, fishersci.no, This characteristic ansa chain and the naphthyl core are fundamental structural features of the rifamycins. nih.gov,,

Academic Significance and Research Evolution

The academic significance of this compound and the broader rifamycin class is deeply rooted in their unique mechanism of action and complex biosynthesis, which have been subjects of extensive research. Rifamycins exert their antibacterial effects by selectively inhibiting bacterial DNA-dependent RNA polymerase (RNAP), a crucial enzyme for transcription.,, guidetoimmunopharmacology.org,,, They bind to the β-subunit of bacterial RNAP, obstructing the exit tunnel for nascent RNA and thereby blocking transcription elongation shortly after initiation.,, This high affinity for prokaryotic RNAP, coupled with a significantly lower affinity for mammalian RNAP, underlies their selective toxicity. guidetoimmunopharmacology.org, Structural studies, including the determination of crystal structures of rifamycin bound to RNAP, have provided detailed insights into these interactions. Research has also explored the correlation between structure and activity within the ansamycins, including this compound.,

Elucidating the biosynthetic pathway of rifamycins, including the formation of this compound, has been a major area of academic research. Studies have shown that the biosynthesis begins with the uncommon precursor 3-amino-5-hydroxybenzoic acid (AHBA), followed by chain extension via a type I polyketide synthase (PKS) utilizing acetate (B1210297) and propionate (B1217596) units. wikipedia.org,,, Investigations employing techniques such as 13C tracing experiments have been instrumental in mapping the incorporation of these precursors into the rifamycin structure.,, Research has also focused on the later stages of biosynthesis, including the enzymatic transformations leading to different rifamycin forms. For instance, specific enzymes like transketolase Rif15 and P450 enzyme Rif16 have been shown to play roles in the late biosynthetic steps involving intermediates such as Rifamycin SV, this compound, Rifamycin L, and Rifamycin O. This research has revised earlier proposed biosynthetic models and revealed unique enzymatic reactions.

Academic research continues to evolve, driven by the need to combat antibiotic resistance and discover novel therapeutic agents. Current research directions include genome mining, combinatorial biosynthesis, and genetic engineering approaches to identify and produce new rifamycin-like compounds and enhance the production of existing ones., wikipedia.org,,, Furthermore, the study of resistance mechanisms, such as mutations in the rpoB gene encoding the RNAP β-subunit and enzymatic inactivation by enzymes like Arr, remains an active area of investigation to inform the development of new drugs and strategies to overcome resistance.,,,

Specific properties of this compound have been documented in academic literature. For example, its melting point is reported to be 201 °C, its specific rotation ([α]²⁰/D) is +451 to +500 degrees (c=0.1, methanol), and its maximum absorption wavelength is 390 nm in methanol (B129727). These physical and chemical characteristics are important for its identification and study.

The interconversion of key rifamycin intermediates illustrates the complex biosynthetic pathway:

Rifamycin B is converted to Rifamycin O., uni.lu, wikipedia.org

Rifamycin O is converted to this compound. uni.lu

Rifamycin SV can be oxidized to this compound.

this compound can be reduced to Rifamycin SV. uni.lu

These transformations highlight the central position of this compound within the natural rifamycin metabolic pathway.

Interactive Data Table Placeholder: Below is a representation of data points that could be presented in an interactive table format, summarizing some key physical properties of this compound:

| Property | Value | Unit | Solvent | Citation |

| Melting Point | 201 | °C | N/A | |

| Specific Rotation ([α]²⁰/D) | +451 to +500 | degrees | Methanol | |

| Maximum Absorption Wavelength | 390 | nm | Methanol |

Interactive Data Table Placeholder: Another interactive table could illustrate the relationship between key natural rifamycins discussed:

| Compound Name | Precursor(s) | Product(s) | Transformation(s) | Citation |

| Rifamycin B | - | Rifamycin O | "Activation" | , uni.lu |

| Rifamycin O | Rifamycin B | This compound | Deglycoylation | uni.lu |

| This compound | Rifamycin O, SV | Rifamycin SV, L | Reduction, Transketolase | , uni.lu |

| Rifamycin SV | This compound, W | This compound | Oxidation, Biosynthesis | , uni.lu, wikipedia.org |

| Rifamycin W | Proansamycin X | Rifamycin SV | Post-translational mods | wikipedia.org |

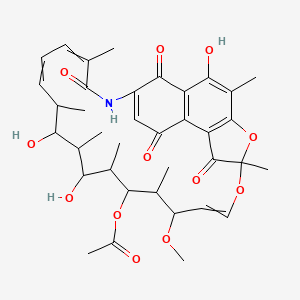

Structure

2D Structure

Properties

IUPAC Name |

(2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl) acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H45NO12/c1-16-11-10-12-17(2)36(46)38-23-15-24(40)26-27(32(23)44)31(43)21(6)34-28(26)35(45)37(8,50-34)48-14-13-25(47-9)18(3)33(49-22(7)39)20(5)30(42)19(4)29(16)41/h10-16,18-20,25,29-30,33,41-43H,1-9H3,(H,38,46) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTVYFIMKUHNOBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=CC(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H45NO12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

695.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13553-79-2 |

Source

|

| Record name | Rifamycin, 1,4-dideoxy-1,4-dihydro-1,4-dioxo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.566 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biosynthesis of Rifamycin S

Biogenetic Origin of the Polyketide Backbone

The carbon skeleton of the rifamycin (B1679328) ansa chain, the aliphatic bridge, is primarily constructed from small carboxylic acid units. chimia.ch

Precursor Incorporation: 3-Amino-5-hydroxybenzoic Acid (AHBA), Acetate (B1210297), and Propionate (B1217596) Units

The biosynthesis of the rifamycin polyketide backbone begins with the incorporation of 3-amino-5-hydroxybenzoic acid (AHBA) as a unique starter unit. nih.govwashington.edubionity.compnas.org The ansa chain is then elongated by the sequential addition of two acetate units and eight propionate units. nih.govbionity.commdpi.com Isotopic labeling studies have confirmed this incorporation pattern, establishing the biogenetic origin of a significant portion of the carbon atoms in rifamycin S. chimia.ch

Role of the Shikimate Pathway in AHBA Biosynthesis

AHBA, the starter unit for rifamycin biosynthesis, is derived from a modified branch of the shikimate pathway. chimia.chwashington.edunih.govnih.gov This pathway, typically responsible for the biosynthesis of aromatic amino acids in microorganisms and plants, is adapted in Amycolatopsis mediterranei to produce AHBA. chimia.chnih.gov Research, including studies with mutants and enzymatic analyses, has established that AHBA is formed from an intermediate of the shikimate pathway, specifically from an amino-dehydroshikimate precursor. washington.edunih.govnih.govannualreviews.org The enzyme AHBA synthase catalyzes the terminal step in AHBA formation, involving the aromatization of 5-deoxy-5-amino-3-dehydroshikimic acid. washington.edunih.gov

Polyketide Synthase (PKS) System and Assembly

The assembly of the polyketide chain in rifamycin biosynthesis is carried out by a large multienzyme complex known as a type I polyketide synthase (PKS). nih.govbionity.comrasmusfrandsen.dk

Architecture and Function of Type I Polyketide Synthases in Ansa Chain Formation

The rifamycin PKS is a modular type I PKS system. nih.govrasmusfrandsen.dknih.gov These systems are characterized by a series of modules, each containing a set of catalytic domains responsible for one round of chain elongation and modification. nih.govrasmusfrandsen.dk The rifamycin PKS consists of a loading module and ten extension modules. nih.gov The loading module is responsible for incorporating the AHBA starter unit. nih.gov Each subsequent module contains domains such as ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP), which work together to sequentially add acetate and propionate units and build the growing polyketide chain. nih.gov The AT domains are crucial in selecting and loading the appropriate extender units, malonyl-CoA (for acetate) and methylmalonyl-CoA (for propionate), onto the ACP. chimia.chnih.gov The PKS operates processively, meaning the growing polyketide chain is passed from one module to the next until the full length is assembled. pnas.org

Genetic Organization and Analysis of the rif Gene Clusters

The genes encoding the enzymes involved in rifamycin biosynthesis, including the PKS system and AHBA synthesis, are organized into a large gene cluster known as the rif cluster. nih.govbionity.comresearchgate.netnih.gov This cluster, spanning approximately 90 kb in Amycolatopsis mediterranei, contains genes for the type I PKS (rifA through rifE), AHBA biosynthetic enzymes (rifG through rifN), and numerous genes for post-PKS modifications, regulation, and export. nih.govbionity.comresearchgate.netnih.gov Analysis of the rif gene cluster has revealed the colinear arrangement of PKS modules with the sequence of chain elongation steps. pnas.org The genetic organization highlights the coordinated expression of these genes required for the production of rifamycins (B7979662). researchgate.netnih.gov Studies involving gene inactivation and analysis of mutant strains have helped to elucidate the function of specific genes within the cluster and their roles in the biosynthetic pathway. washington.edupnas.orgnih.govnih.govnih.gov

Post-Polyketide Synthase Modifications and Biotransformations

Oxidative Rearrangements Leading to Chromophore Formation

The biosynthesis of the rifamycin polyketide chain is carried out by a type I polyketide synthase module encoded by rifA through rifE. wikipedia.org This process assembles a linear undecaketide. An amide synthase encoded by rifF is then responsible for the release and macrolactam structure formation of the undecaketide. wikipedia.org

Further post-polyketide synthase modifications, including dehydrogenation and hydroxylation steps, lead to intermediate compounds such as rifamycin W. nih.gov The formation of the naphthoquinone chromophore characteristic of this compound involves oxidative processes. While the precise mechanisms for all oxidative rearrangements are complex, the conversion of precursors involves modifications to the polyketide backbone. For instance, rifamycin W, a predominant intermediate, undergoes oxidative cleavage of a specific double bond (C-12/C-29) and rearrangement to form a ketal structure, which is a step towards the rifamycin B skeleton. nih.govresearchgate.net This oxidative cleavage is thought to involve enzymes like cytochrome P450 monooxygenases, such as Rif-Orf5. nih.govresearchgate.net

Enzymatic Steps in the Conversion of Key Intermediates (e.g., Rifamycin W, Proansamycin B)

Rifamycin W is a crucial intermediate in the biosynthetic pathway. Following the oxidative cleavage and rearrangement of rifamycin W, further enzymatic steps lead to the formation of downstream rifamycins, including the precursors to this compound. Enzymes such as Rif5, Rif20, and Rif14 are involved in modifications like ketal formation, acetylation, and O-methylation, ultimately leading to rifamycin SV. nih.gov

While the direct enzymatic conversion of Proansamycin B specifically to this compound is not explicitly detailed in the provided information, the biosynthesis proceeds through a series of enzymatic tailoring steps from early ansamycin (B12435341) precursors (like Proansamycin A) to the rifamycin scaffold, eventually leading to intermediates like Rifamycin W and then Rifamycin SV, from which this compound is derived.

Interconversion Pathways Between Rifamycin B, O, S, and SV

This compound is part of a reversible oxidation-reduction system involving Rifamycin SV. This compound is the oxidized form, while Rifamycin SV is the reduced hydroquinone (B1673460) form. medchemexpress.comiupac.org This interconversion is a key aspect of the later stages of rifamycin maturation and can occur chemically or enzymatically.

Rifamycin B to Rifamycin O: Rifamycin B can be converted to Rifamycin O through an oxidative process, which can be catalyzed by atmospheric oxygen or oxidizing agents like hydrogen peroxide or nitrous acid, particularly under slightly acidic conditions (pH 4.5). googleapis.comgoogle.comgoogle.com Microbial enzymes, such as rifamycin oxidase from Humicola sp. or Monocillium sp., can also catalyze the oxidative conversion of rifamycin B to rifamycin O. google.compsu.edu This reaction involves oxidative cyclization. psu.edu

Rifamycin O to this compound: Rifamycin O undergoes hydrolysis, typically under acidic conditions, to yield this compound with the removal of a glycolic acid moiety. iupac.orggoogle.comgoogle.com This hydrolysis can occur spontaneously in aqueous solutions or be facilitated by mineral acids. googleapis.comgoogle.com

This compound to Rifamycin SV: this compound can be converted to Rifamycin SV through a mild reduction process. iupac.orggoogleapis.comgoogle.com Reducing agents such as ascorbic acid can facilitate this transformation. iupac.orggoogleapis.comgoogle.com This is essentially the reduction of the quinone structure of this compound to the hydroquinone structure of Rifamycin SV. iupac.org Enzymatic reduction of this compound to Rifamycin SV has also been reported and can be NADH-dependent. psu.edu

Rifamycin SV to this compound: The reverse reaction, oxidation of Rifamycin SV to this compound, can be achieved by oxidation with air or oxidizing agents like activated manganese dioxide. google.com Metal ions such as Mn²⁺, Cu²⁺, and Co²⁺ can also catalyze the aerobic oxidation of Rifamycin SV to this compound. medchemexpress.com

The interconversion between these forms is summarized in the table below:

| Transformation | Reactants/Conditions | Product | Notes |

| Rifamycin B to Rifamycin O | Oxidation (air, H₂O₂, nitrous acid), pH 4-7.5, Enzymes (e.g., Rifamycin Oxidase) | Rifamycin O | Oxidative cyclization. googleapis.comgoogle.comgoogle.compsu.edu |

| Rifamycin O to this compound | Hydrolysis (acidic conditions) | This compound | Removal of glycolic acid. iupac.orggoogle.comgoogle.com |

| This compound to Rifamycin SV | Reduction (e.g., ascorbic acid), Enzymatic reduction (NADH-dependent) | Rifamycin SV | Reduction of quinone to hydroquinone. iupac.orggoogleapis.compsu.edugoogle.comgoogle.com |

| Rifamycin SV to this compound | Oxidation (air, activated MnO₂, metal ions) | This compound | Oxidation of hydroquinone to quinone. medchemexpress.comgoogle.com |

| Rifamycin SV to Rifamycin B | Enzymatic (Rif15, Rif16) | Rifamycin B | Involves C-O bond formation and ester-to-ether transformation. nih.govoup.com |

Studies have also shown that Rifamycin SV can be converted back to Rifamycin B through enzymatic action involving enzymes like Rif15 (a transketolase) and Rif16 (a cytochrome P450 enzyme). nih.govoup.com This conversion involves a unique C-O bond formation and an atypical ester-to-ether transformation. nih.gov

Molecular Mechanism of Action of Rifamycin S

Specific Target Identification: Bacterial DNA-Dependent RNA Polymerase (RNAP)

The primary and specific target of Rifamycin (B1679328) S, along with other rifamycins (B7979662), is bacterial DNA-dependent RNA polymerase (RNAP). nih.govdrugbank.comwikiwand.compatsnap.com This essential enzyme is responsible for catalyzing the synthesis of RNA from a DNA template, a critical step in bacterial gene expression and thus vital for bacterial growth and survival. patsnap.com The high affinity of rifamycins for prokaryotic RNAP is the basis of their antibacterial efficacy. wikiwand.comwikipedia.org

Elucidation of Binding Site and Interactions

Research has precisely located the binding site of rifamycins on bacterial RNAP, revealing specific interactions crucial for their inhibitory effect. drugbank.comwikiwand.comresearchgate.netbiorxiv.orgguidetopharmacology.orgresearchgate.netnih.govsci-hub.se

Binding to the β-Subunit (RpoB) of Prokaryotic RNAP

Rifamycin S binds specifically and tightly to the β-subunit of prokaryotic RNAP, which is encoded by the rpoB gene. patsnap.comresearchgate.netnih.govsci-hub.sebasicmedicalkey.comacs.org This subunit is a key component of the bacterial core enzyme, which consists of five evolutionarily conserved subunits (α2ββ′ω). frontiersin.orgwikipedia.org The binding site is located within the RNAP active-center cleft, adjacent to the active site itself. pnas.orgnih.gov The mapping of resistance mutations primarily to the rpoB gene initially provided strong evidence for the β-subunit as the principal target. nih.govbasicmedicalkey.com

Steric Occlusion Model: Inhibition of RNA Synthesis Initiation and Elongation

The primary mechanism by which this compound inhibits bacterial RNAP is described by the "steric occlusion model". drugbank.combiorxiv.orgresearchgate.net According to this model, the binding of this compound to the β-subunit physically blocks the path of the nascent RNA transcript as it emerges from the enzyme's active center. biorxiv.orgpnas.orggoogle.comrockefeller.edu This obstruction prevents the extension of the RNA chain beyond a length of 2-3 nucleotides, effectively halting transcription at its early stages, specifically during initiation or the very early phase of elongation. drugbank.combiorxiv.orgsci-hub.sepnas.orggoogle.com If the antibiotic binds after the RNA chain has already extended beyond this critical length, its inhibitory effect is significantly reduced or absent, supporting the steric occlusion mechanism. wikiwand.comwikipedia.org

Comparative Analysis of Selectivity for Prokaryotic vs. Eukaryotic RNAP

A key aspect of the therapeutic utility of rifamycins, including this compound, is their selective toxicity towards bacterial cells. This selectivity stems from their significantly higher affinity for prokaryotic RNAP compared to eukaryotic RNAPs. wikiwand.comresearchgate.netguidetopharmacology.org The binding constant of rifampicin (B610482) (a closely related rifamycin) for eukaryotic RNAP is at least 100 to 10,000 times higher (indicating lower affinity) than its binding constant for prokaryotic enzymes. nih.govdrugbank.comresearchgate.netbasicmedicalkey.comacs.org This differential affinity is attributed to sufficient sequence divergence and structural differences between the bacterial and eukaryotic enzymes, particularly in the rifamycin binding pocket, even though both enzyme types perform the same fundamental function of transcription. researchgate.netbasicmedicalkey.com

Table 1: Comparative Binding Affinity of Rifamycins for Prokaryotic vs. Eukaryotic RNAP

| Enzyme Type | Binding Affinity (Approximate) | Sensitivity to Rifamycins |

| Prokaryotic RNAP | High (Binding constants ~10⁻⁸ M) researchgate.netacs.org | High |

| Eukaryotic RNAP | Low (At least 100-10,000 times lower affinity) nih.govdrugbank.comresearchgate.netbasicmedicalkey.comacs.org | Low |

Structural Biology Insights into RNAP-Rifamycin S Complex Formation

Structural studies, particularly X-ray crystallography of bacterial RNAP in complex with rifamycins, have provided detailed insights into the molecular interactions governing complex formation and inhibition. drugbank.combiorxiv.orgsci-hub.se

Identification of Critical Hydroxyl and Aromatic Groups for Binding

Structural analyses have identified specific functional groups on the rifamycin molecule that are critical for its binding to bacterial RNAP. The naphthyl moiety and the ansa chain of rifamycins engage in interactions with residues in the β-subunit binding pocket. nih.govacs.orgnih.gov Key interactions involve hydrogen bonds formed by oxygen atoms, particularly those at C-1 and C-8 on the naphthalenic ring and the hydroxyl groups at C-21 and C-23 on the ansa chain. nih.govnih.govsci-hub.seacs.orgresearchgate.net A specific spatial arrangement of these oxygen atoms is crucial for effective binding. For instance, the hydroxyl groups at C-21 and C-23 are essential for activity, and their substitution can lead to a loss of antibacterial action. nih.govacs.orgresearchgate.net The naphthyl ring also participates in stacking interactions with aromatic residues within the binding site. drugbank.com

Table 2: Key Functional Groups of Rifamycins Involved in RNAP Binding

| Functional Group Location | Type of Interaction (Examples) | Importance for Binding |

| C-1 Oxygen (Naphthalenic Ring) | Hydrogen bonding with RNAP residues (e.g., S531/Q513) nih.govnih.gov | Critical |

| C-8 Oxygen (Naphthalenic Ring) | Hydrogen bonding with RNAP residues (e.g., R529) nih.govnih.gov | Critical |

| C-21 Hydroxyl Group (Ansa Chain) | Hydrogen or Van der Waals interactions (e.g., H526, D516, F514) nih.gov | Essential |

| C-23 Hydroxyl Group (Ansa Chain) | Hydrogen bonding (e.g., F514) nih.gov | Essential |

| Naphthalenic Ring | Stacking interactions with aromatic residues drugbank.com | Contributory |

The precise arrangement of these groups within the binding pocket, formed by residues primarily from the β-subunit, dictates the high affinity and specific inhibitory action of this compound on bacterial RNAP.

Analysis of Conformational Dynamics of RNAP Upon this compound Binding

The binding of rifamycins, including this compound, to bacterial RNAP induces specific conformational changes in the enzyme that are critical for their inhibitory activity and can also be linked to mechanisms of resistance embopress.orgnih.gov. Crystal structure data of rifamycins bound to RNAP have been instrumental in understanding these dynamics wikipedia.orgnih.govnih.gov.

Rifamycins bind to a pocket primarily located on the β subunit of the bacterial RNAP researchgate.netbiorxiv.orgembopress.org. This binding site is situated within the DNA/RNA channel, near the active site, and directly interacts with residues of the β subunit nih.govfrontiersin.org. The binding of the rifamycin molecule, particularly its ansa bridge and naphthoquinone core, to this pocket is crucial for its inhibitory function nih.govuab.edu.

Mutations in the rpoB gene, which encodes the β subunit of RNAP, are a primary cause of rifamycin resistance researchgate.net. These mutations often occur in specific regions within or near the rifamycin-binding pocket and can impact the conformational dynamics of RNAP, thereby reducing the affinity of rifamycins researchgate.netnih.gov. For example, studies on common rifampicin-resistant mutations in E. coli RNAP (D516V, H526Y, and S531L) have revealed how these single amino acid substitutions alter the rifamycin binding site nih.gov.

The S531L mutation, a prevalent cause of rifampicin resistance in Mycobacterium tuberculosis, subtly impacts RNAP structure in the absence of the drug. However, upon rifampicin binding, this mutation leads to a disordering of the rifamycin binding interface, consequently reducing the drug's affinity nih.gov. This disordering, particularly of the β subunit fork loop 2, decreases the contact area between RNAP and rifampicin nih.gov.

In contrast, the H526Y mutation causes larger rearrangements in the main chain around the rifamycin resistance-determining region (RRDR), altering the shape of the binding pocket and creating steric clashes that hinder rifampicin binding nih.gov. The D516V mutation, while not causing gross structural changes, significantly alters the electrostatic surface of the binding pocket, likely contributing to decreased affinity nih.gov.

These findings highlight that the conformational dynamics induced or affected by rifamycin binding are not necessarily large global changes but can be localized alterations within the binding pocket and adjacent flexible loops. These localized changes can significantly impact the binding energy and efficacy of the antibiotic.

Furthermore, the intrinsic conformational flexibility of the rifamycin molecule itself can play a role in its interaction with RNAP and the emergence of resistance. While rifampicin is described as having a rigid conformation, other antibiotics targeting the same pocket, like sorangicin, exhibit greater flexibility, which may allow them to adapt to changes in the binding pocket caused by mutations embopress.org. This compound itself can exist in different stable conformations depending on crystallization conditions, adopting a lipoid conformation in some instances researchgate.net. The specific conformation adopted by this compound upon binding to RNAP is crucial for positioning key functional groups to form critical hydrogen bonds and interactions within the binding pocket researchgate.netacs.org. Modifications to the ansa bridge can lead to conformational changes that disrupt these critical interactions, resulting in decreased binding affinity and loss of activity researchgate.net.

While specific quantifiable data tables detailing precise bond angle or distance changes upon this compound binding were not consistently available across the search results, the research clearly indicates that localized conformational rearrangements within the RNAP β subunit, particularly in the rifamycin binding pocket and adjacent loops, are integral to the mechanism of inhibition and resistance.

| RNAP Mutation (E. coli numbering) | Effect on Rifamycin Binding Pocket Conformation | Impact on Rifamycin Affinity | Reference |

| Wild Type | Forms a defined binding pocket for rifamycins. | High | nih.govnih.gov |

| S531L | Subtle impact without drug; disordering of binding interface upon binding. | Reduced | nih.gov |

| H526Y | Large rearrangements, reshapes pocket, causes steric conflicts. | Significantly Reduced/Prevents | nih.gov |

| D516V | No gross structural changes; alters electrostatic surface. | Decreased | nih.gov |

Mechanisms of Antimicrobial Resistance to Rifamycin S

Target-Mediated Resistance: Mutations in the rpoB Gene

Mutations in the rpoB gene are the most prevalent mechanism of resistance to rifamycins (B7979662) in clinical settings, particularly in Mycobacterium tuberculosis. rcsb.orgpnas.orgnih.gov These mutations lead to alterations in the bacterial RNAP, reducing the binding affinity of Rifamycin (B1679328) S and consequently inhibiting its ability to block transcription. nih.govwikipedia.orgmcmaster.ca

Genetic Analysis of the Rifampin Resistance Determining Region (RRDR)

The majority of rpoB mutations conferring rifamycin resistance are concentrated within a specific region of the gene known as the Rifampin Resistance Determining Region (RRDR). nih.govwikipedia.orgasm.org This region, typically spanning codons 507 to 533 in Escherichia coli (corresponding to codons 426 to 452 in M. tuberculosis), is a hotspot for resistance-conferring mutations. wikipedia.orgasm.orgnih.gov Genetic analysis of the RRDR in resistant isolates reveals a variety of single amino acid substitutions, insertions, and deletions that impact antibiotic binding. nih.govasm.orgnih.gov Studies in M. tuberculosis have identified numerous mutations within the RRDR, with specific codons being more frequently associated with resistance. nih.govnih.gov

Impact of Specific Amino Acid Substitutions on Rifamycin S Binding Affinity

Amino acid substitutions within the RRDR can significantly decrease the binding affinity of this compound to the RNAP β-subunit. nih.govmcmaster.canih.gov These changes can alter the conformation of the binding pocket, introduce steric hindrance, or modify electrostatic interactions necessary for high-affinity binding. nih.govresearchgate.net For instance, studies on M. tuberculosis RNAP have shown that mutations like S450L, H445D, H445Y, and H445R are associated with high-level rifampin resistance, while mutations like D435V may confer moderate resistance. nih.gov Structural analyses using X-ray crystallography have provided insights into how these specific substitutions disrupt the interaction between rifampin and RNAP. nih.govresearchgate.net For example, the H526Y mutation in E. coli RNAP (equivalent to H445Y in M. tuberculosis) can reshape the binding pocket, creating steric conflicts that prevent rifampin binding. nih.gov

Here is a table summarizing some key rpoB mutations and their associated resistance levels based on studies in M. tuberculosis:

| rpoB Codon (M. tuberculosis) | Amino Acid Substitution | Associated Resistance Level (Rifampin) | Source |

| 450 | S to L (S450L) | High | nih.govnih.govdovepress.com |

| 445 | H to D (H445D) | High | nih.govdovepress.com |

| 445 | H to Y (H445Y) | High | nih.govdovepress.com |

| 445 | H to R (H445R) | High | nih.govdovepress.com |

| 435 | D to V (D435V) | Moderate | nih.govdovepress.com |

| 430 | L to P (L430P) | Associated with resistance | nih.gov |

| 445 | H to N (H445N) | Associated with resistance | nih.gov |

Effects of rpoB Mutations on RNAP Catalytic Activity

Beyond affecting antibiotic binding, mutations in rpoB, particularly those within the RRDR, can also have pleiotropic effects on the catalytic activity of RNAP. asm.orgoup.com These mutations, located near or within the RNAP active site and the nascent RNA exit channel, can influence the transcription process itself. asm.orgoup.com While primarily conferring resistance by reducing drug affinity, these alterations in the β-subunit can lead to changes in transcription elongation rates, pausing, and termination. oup.com Some mutations may result in a fitness cost to the bacterium due to compromised RNAP function, although compensatory mutations elsewhere in the genome or within rpoB can emerge to mitigate these effects and restore catalytic efficiency. asm.orgoup.com The interplay between resistance-conferring mutations and their impact on RNAP catalytic activity is a complex aspect of rifamycin resistance.

Enzyme-Mediated Inactivation Mechanisms

In addition to target modification, bacteria can develop resistance to rifamycins through enzymatic modification and inactivation of the antibiotic molecule. pnas.orgsci-hub.seacs.org This is a diverse set of mechanisms, particularly observed in environmental bacteria and some pathogens. pnas.orgsci-hub.se

Rifampin Phosphotransferases (RPH) and Phosphorylation of this compound

Rifampin phosphotransferases (RPH) are enzymes that inactivate rifamycins through phosphorylation. pnas.orgsci-hub.secas.cn This mechanism involves the transfer of a phosphate (B84403) group from ATP to the rifamycin molecule. sci-hub.secas.cn Specifically, RPH enzymes catalyze the transfer of the β-phosphate of ATP to the hydroxyl group at the C21 position of the rifamycin ansa bridge. sci-hub.seacs.org This modification alters the chemical structure of this compound, hindering its ability to bind effectively to the RNAP β-subunit and thus abrogating its antibacterial activity. cas.cnresearchgate.net Studies on RPH from Listeria monocytogenes have revealed a toggle-switch mechanism where a catalytic histidine-containing domain moves between the ATP-binding and rifampin-binding domains to facilitate phosphate transfer. cas.cnnih.gov

Glycosylation and ADP-Ribosylation of Rifamycins

Other significant enzyme-mediated inactivation mechanisms include glycosylation and ADP-ribosylation of rifamycins. pnas.orgsci-hub.seacs.org

Glycosylation of rifamycins is catalyzed by rifamycin glycosyltransferases (Rgt). sci-hub.seresearchgate.netasm.org These enzymes typically modify the hydroxyl group at the C23 position of the rifamycin molecule by transferring a glucose moiety from UDP-glucose. sci-hub.seacs.orgresearchgate.net This addition of a sugar group to the ansa chain interferes with the interaction between this compound and its RNAP target. researchgate.net

ADP-ribosylation of rifamycins is mediated by ADP-ribosyltransferases (Arr). pnas.orgsci-hub.senih.gov Arr enzymes catalyze the transfer of an ADP-ribose moiety from NAD+ to the rifamycin molecule. sci-hub.seacs.org Similar to glycosylation, ADP-ribosylation primarily targets the hydroxyl group at the C23 position of the ansa chain. sci-hub.seacs.org The addition of the bulky ADP-ribose group to this critical position sterically blocks the productive interaction of this compound with RNAP, leading to resistance. sci-hub.seresearchgate.netnih.gov Arr enzymes have been found in various bacteria, including Mycobacterium smegmatis and can be mobilized on transmissible plasmids and integrons, contributing to the spread of rifamycin resistance. pnas.orgnih.gov

These enzymatic modifications, by altering key functional groups on the rifamycin structure, effectively reduce the affinity of the antibiotic for its target, rendering the bacterium resistant. researchgate.net

Monooxygenation and Linearization of the Antibiotic Structure

One enzymatic mechanism of rifamycin inactivation involves monooxygenation, primarily catalyzed by rifamycin monooxygenases (Rox) acs.orgmcmaster.carcsb.org. These enzymes are flavoprotein monooxygenases that inactivate a range of rifamycin antibiotics mcmaster.carcsb.org. The inactivation process is initiated by the monooxygenation of the 2-position of the naphthyl group within the rifamycin structure mcmaster.carcsb.orgnih.gov. This hydroxylation step subsequently leads to the opening of the ring and linearization of the antibiotic molecule mcmaster.carcsb.orgnih.govresearchgate.netmdpi.comresearchgate.net. The resulting linearized product no longer possesses the characteristic basket-like three-dimensional structure that is essential for binding to the RNA exit tunnel of the target RNAP (specifically the RpoB subunit) mcmaster.carcsb.orgnih.gov. This structural alteration provides the molecular basis for resistance, as the inactivated antibiotic can no longer effectively inhibit transcription mcmaster.carcsb.orgnih.gov. This mechanism represents a unique form of enzymatic inactivation that contributes to the broad spectrum of rifamycin resistance mediated by Rox enzymes mcmaster.carcsb.orgnih.govresearchgate.net. Rox enzymes are present in various environmental bacteria, including Streptomyces venezuelae, where a drug-inducible rox gene has been characterized mcmaster.carcsb.orgnih.gov.

Derivatives, Analogs, and Synthetic Chemistry of Rifamycin S

Semi-Synthetic Derivatization Pathways from Rifamycin (B1679328) S and SV

Semi-synthetic approaches involve using naturally produced rifamycins (B7979662), such as Rifamycin S and Rifamycin SV, as starting materials for chemical modifications. Rifamycin SV is a direct precursor to 3-formylrifamycin, and the introduction of a formyl group at the C3 position enhances its utility as a synthetic intermediate. Oxidation of Rifamycin SV yields this compound. nih.gov

Chemical Modification Strategies at C-3 Position

The C-3 position of the rifamycin scaffold is a primary site for chemical modifications, significantly influencing the activity and properties of the resulting derivatives. Many successful structure-activity relationship studies have focused on substitutions at the C-3 position of this compound or SV. asm.org Electronegative groups at C-3 have been shown to enhance activity against RNA polymerase, while electron-donating groups can reduce it. asm.org The synthesis of numerous C-3 substituted rifampicin (B610482) derivatives exemplifies this strategy. asm.org For instance, rifapentine, a derivative with a cyclopentyl group at C-3, exhibits a longer half-life compared to rifampicin. asm.org

Synthesis of Specific Analogs (e.g., 3-amino-rifamycin S, C25-modified derivatives)

The synthesis of specific rifamycin analogs involves targeted chemical reactions at particular positions on the rifamycin core.

3-amino-rifamycin S: One method for synthesizing 3-amino-rifamycin S involves reacting 3-bromo-rifamycin S with sodium azide, followed by reduction and oxidation steps. prepchem.com Another approach involves the nucleophilic substitution of the bromo group in 3-bromo-rifamycin S with an ammonia-methanol solution. smolecule.comgoogle.com This reaction can be conducted in various solvents, including ethers, hydrocarbons, or alcoholic solvents, typically at temperatures between 0-50°C. google.com The product can be purified by crystallization. smolecule.comgoogle.com

C25-modified derivatives: Modification at the C25 position has been explored to overcome resistance mechanisms, particularly ADP-ribosylation. nih.govoup.comd-nb.info Synthesis of C25-modified rifamycin derivatives often starts from Rifamycin SV, which is oxidized to this compound. nih.govoup.com The hydroxyl groups at C21 and C23 may be protected, followed by introduction of a group at the C3 position (e.g., a morpholino group). nih.govoup.com Hydrolysis of the C25 acetate (B1210297) then yields the corresponding C25 alcohol, which serves as a handle for further modifications, such as the installation of carbamates or esters. nih.govnih.govoup.comd-nb.info These modifications at C25 can prevent enzymatic inactivation by ADP-ribosyltransferases (Arr) by hindering the binding of the rifamycin to the enzyme. oup.comd-nb.infopnas.orgresearchgate.net

Rational Design and Combinatorial Biosynthesis of this compound Analogs

Rational design and combinatorial biosynthesis represent complementary strategies for developing novel rifamycin analogs. Rational design leverages structural and mechanistic information to guide chemical modifications, while combinatorial biosynthesis manipulates the natural biosynthetic machinery to produce new ansamycin (B12435341) structures.

Structure-Activity Relationship (SAR) Studies for Modified Rifamycins

SAR studies are crucial for understanding how structural changes in rifamycins affect their biological activity. These studies have revealed key features essential for antibacterial activity, including the presence and spatial arrangement of hydroxyl groups at C-1, C-8, C-21, and C-23. psu.eduservice.gov.uknih.gov Modifications to these critical hydroxyl groups, except for the C-1 -OH to =O conversion, generally lead to reduced activity. service.gov.uk SAR analysis also indicates that the C3, C4, and C25 positions are more tolerant to modifications, making them preferred sites for attaching new functional groups or secondary pharmacophores. acs.org Studies on C25-modified rifamycins have shown that bulky groups at this position can prevent ADP-ribosylation by Arr enzymes, a mechanism of resistance in some bacteria. oup.comd-nb.infopnas.orgresearchgate.net

Engineering Biosynthetic Pathways for Novel Ansamycin Structures

Rifamycins are naturally synthesized by bacteria such as Amycolatopsis rifamycinica (formerly Amycolatopsis mediterranei) via a type I polyketide synthase (PKS) pathway. wikipedia.orgnih.govfrontiersin.org Engineering these biosynthetic pathways allows for the generation of novel ansamycin structures that may not be accessible through traditional chemical synthesis. nih.govfrontiersin.orgmdpi.com The rifamycin B biosynthetic gene cluster has been manipulated to produce analogs such as 24-desmethyl rifamycin B by exchanging specific acyltransferase (AT) domains within the modular PKS. frontiersin.orgfrontiersin.org While the rifamycin PKS-I has shown some rigidity to combinatorial approaches, successful manipulations demonstrate the potential for generating structural diversity. frontiersin.orgfrontiersin.org This involves using different extender units (e.g., malonyl-CoA instead of methyl malonyl-CoA) during the polyketide chain assembly. frontiersin.orgfrontiersin.org

Development of Hybrid Antibiotics Incorporating this compound Pharmacophores

A promising strategy to combat bacterial resistance and expand the spectrum of activity is the development of hybrid antibiotics that covalently link a rifamycin pharmacophore with another antibacterial agent targeting a different pathway. frontiersin.orgnih.govacs.orgsci-hub.seresearchgate.net These dual-action molecules aim to overcome resistance mechanisms associated with single-target drugs and potentially achieve synergistic effects. sci-hub.seresearchgate.netgoogle.com Rifamycin-quinolone hybrids, for instance, combine the RNA polymerase inhibition of rifamycins with the DNA gyrase and topoisomerase IV inhibition of quinolones. nih.govnih.govcontagionlive.com An example is CBR-2092 (also known as TNP-2092 or rifaquizinone), which combines a rifamycin SV pharmacophore with a quinolone. nih.govnih.govcontagionlive.com These hybrid molecules are designed to act as stable agents, ensuring matched pharmacokinetics and pharmacodynamics of the composite pharmacophores. nih.gov The rifamycin pharmacophore's activity against pathogens in biofilms is combined with the resistance-minimizing properties of the second pharmacophore. acs.orgsci-hub.se

Microbial Production and Bioprocess Engineering of Rifamycin S

Producing Organisms and Strain Improvement

The primary organism for rifamycin (B1679328) production is the Gram-positive bacterium Amycolatopsis mediterranei, belonging to the order Actinomycetales. nih.govtandfonline.comresearchgate.net Since 1957, efforts have been directed towards genetically manipulating A. mediterranei to enhance rifamycin yields and produce derivatives. nih.govtandfonline.comresearchgate.net Early strains of Nocardia mediterranei (an earlier classification for A. mediterranei) produced a mixture of rifamycins (B7979662), but the addition of sodium diethyl barbiturate (B1230296) to the fermentation medium led to the production of primarily rifamycin B. researchgate.net Subsequently, mutant strains were isolated that produced only rifamycin B without the need for barbiturates. researchgate.net

Optimization of Amycolatopsis mediterranei Strains for Enhanced Production

Optimization of A. mediterranei strains for enhanced rifamycin production has involved both traditional and modern genetic approaches. Classical strain improvement programs utilizing mutagenesis and selection have been employed for decades, leading to significant increases in rifamycin B yields. tandfonline.comresearchgate.net For instance, the original strain S699 produced less than 20 mg/L of rifamycin B, while currently improved industrial strains can achieve around 24 g/L. researchgate.net Studies have also shown a correlation between colony morphology and rifamycin B productivity, with specific orange-red colored, rosette-shaped colonies exhibiting higher yields. researchgate.net

Optimization efforts have also focused on enhancing the production of rifamycin SV (which can be oxidized to rifamycin S) through submerged fermentation using improved strains of A. mediterranei. Sequential mutational strain improvement using agents like UV and EtBr has resulted in strains with significantly increased rifamycin SV yields. researchgate.netnih.gov

Application of Mutational and Genetic Engineering Techniques for Strain Development

Mutational and genetic engineering techniques have been crucial in developing improved A. mediterranei strains. Traditional methods like UV irradiation and chemical mutagens (e.g., EtBr, NTG) have been used to induce mutations and select for higher-producing variants. researchgate.netresearchgate.netnih.govgoogle.com These methods, combined with recombination techniques, have been fundamental to classical strain improvement programs. nih.govtandfonline.com

More recently, genetic engineering techniques have become accessible for A. mediterranei with the development of cloning vectors and transformation methods. nih.govtandfonline.com Genetic manipulation of the rifamycin polyketide synthase gene cluster, responsible for rifamycin B biosynthesis, holds promise for generating new rifamycin derivatives and potentially increasing yields. frontiersin.orgnih.gov While genetic manipulation of A. mediterranei can be challenging, successful approaches have been demonstrated, including modifications aimed at increasing the production of rifamycin B derivatives. frontiersin.orgnih.gov For example, the removal of the rifQ gene, which acts as a repressor, has been shown to lead to higher antibiotic yields in A. mediterranei. frontiersin.org

Fermentation Process Optimization

Optimizing the fermentation process is critical for maximizing this compound production, whether directly or through the production of precursors like rifamycin B or SV. This involves careful control of environmental and nutritional parameters in both submerged and solid-state fermentation systems.

Submerged Fermentation: Control of Environmental and Nutritional Parameters (pH, Aeration, Carbon/Nitrogen Sources)

Submerged fermentation is a common method for rifamycin production. Optimal conditions typically involve aerobic cultivation in aqueous nutrient media. google.comgoogle.comslideshare.net Key parameters requiring control include temperature, agitation, aeration, pH, and the composition of carbon and nitrogen sources. researchgate.netnih.govgoogle.comajol.infofrontiersin.org

Temperature for A. mediterranei fermentation is generally maintained between 24°C and 36°C, with 28°C being preferred in some cases. google.comgoogle.comresearchgate.net The initial pH of the medium is often adjusted to around 7.0 to 8.0, although it may decrease during fermentation. google.com Controlling pH throughout the process can significantly impact yields. For instance, maintaining the pH at 6.5 for the initial phase and then adjusting to 7.0 has shown improved rifamycin B production. ajol.info

Aeration and agitation are vital for providing sufficient dissolved oxygen, which is crucial for cell growth and antibiotic production. google.comjmb.or.kr Aeration rates typically range from 0.5 to 2 volumes of free air per volume of broth per minute (vvm). google.com Controlling dissolved oxygen tension (DOT) is considered important for optimizing rifamycin B production. jmb.or.kr

The choice and concentration of carbon and nitrogen sources significantly influence fermentation efficiency and product yield. google.comgoogle.comfrontiersin.org Assimilable carbon sources include sugars (glucose, sucrose, lactose, maltose, xylose), starch, glycerol, and molasses. google.comgoogle.com Organic nitrogen sources such as casein digests, meat meal, soybean meal, wheat gluten, cottonseed meal, peanut meal, and yeast extract are commonly used, along with inorganic nitrogen sources like ammonium (B1175870) sulfate (B86663) and potassium nitrate. google.comgoogle.cominnovareacademics.in The optimal balance and feeding strategy for carbon and nitrogen sources are crucial. For example, fed-batch addition of glucose and yeast extract has been shown to increase rifamycin B yields. researchgate.netajol.info Proline, among amino acids, has been reported to significantly improve rifamycin SV yields in A. mediterranei. researchgate.netnih.gov

Data on the impact of specific parameters on rifamycin production in submerged fermentation are illustrated in the following table based on research findings:

| Parameter | Condition/Source | Effect on Yield (Example) | Source(s) |

| Temperature | 28°C | Optimal in some studies | google.comslideshare.net |

| pH Control | 6.5 then 7.0 | Increased rifamycin B yield | ajol.info |

| Aeration | 0.5-2 vvm | Preferred range | google.com |

| Dissolved Oxygen | Controlling at 30% saturation | Increased rifamycin B yield | ajol.info |

| Carbon Source | Glucose, Sucrose, Glycerol | Commonly used | google.comgoogle.com |

| Nitrogen Source | Soybean meal, Yeast extract | Commonly used | google.comgoogle.com |

| Amino Acid Supplement | Proline | Increased rifamycin SV yield | researchgate.netnih.gov |

| Fed-batch feeding | Glucose, Yeast extract | Increased rifamycin B yield | researchgate.netajol.info |

Foam control is also an important operational aspect in submerged fermentation, often managed by adding antifoaming agents like soybean oil. google.com

Solid-State Fermentation: Substrate Utilization and Process Parameters

Solid-state fermentation (SSF) offers an alternative approach for rifamycin production, particularly utilizing agro-industrial residues as substrates. innovareacademics.inresearchgate.netnih.govresearchgate.net SSF can offer advantages such as simpler media and potentially higher product concentrations per unit volume compared to submerged fermentation. researchgate.net

Various agro-based substrates have been explored for rifamycin SV production in SSF with A. mediterranei, including ragi bran, wheat bran, and maize bran. researchgate.netnih.gov Ragi bran supplemented with deoiled cotton cake has been found to be a suitable substrate for maximizing rifamycin SV yield. researchgate.netnih.gov

Optimization of process parameters in SSF includes factors such as moisture content, pH, incubation temperature, inoculum level, and fermentation period. researchgate.netnih.govscialert.net Optimal moisture content for rifamycin SV production has been reported to be around 80% to 90%. researchgate.netnih.govscialert.net A pH of 7.0 has been found suitable for maximizing rifamycin SV yield in SSF. researchgate.netnih.govscialert.net Incubation temperatures around 30°C and fermentation periods of approximately 9 days have also been identified as optimal in some studies. researchgate.netnih.govscialert.net

Studies have demonstrated significant improvements in rifamycin SV production in SSF through the optimization of these parameters and substrate utilization. researchgate.netnih.gov

Key parameters and their optimal conditions in solid-state fermentation for rifamycin SV production are summarized below:

| Parameter | Optimal Condition (Example) | Substrate (Example) | Source(s) |

| Moisture Content | 80-90% | Ragi bran + Deoiled cotton cake | researchgate.netnih.govscialert.net |

| pH | 7.0 | Ragi bran + Deoiled cotton cake | researchgate.netnih.govscialert.net |

| Incubation Temperature | 30°C | Ragi bran + Deoiled cotton cake | researchgate.netnih.govscialert.net |

| Fermentation Period | 9 days | Ragi bran + Deoiled cotton cake | researchgate.netnih.govscialert.net |

| Substrate | Ragi bran | - | researchgate.netnih.gov |

| Supplementation | Deoiled cotton cake (10%) | Ragi bran | researchgate.netnih.gov |

Biotransformation Processes for this compound Production and Conversion

While A. mediterranei fermentation primarily yields rifamycin B, this compound can be obtained through biotransformation processes. This involves using microbial enzymes or cells to convert rifamycin B or other precursors into this compound. psu.edunih.govniscpr.res.inniscpr.res.in

One key biotransformation involves the conversion of the less active rifamycin B to the more potent this compound. niscpr.res.inniscpr.res.in This conversion can be catalyzed by the enzyme rifamycin oxidase. psu.eduniscpr.res.inniscpr.res.in Fungi such as Humicola sp. and Monocillium sp. have been reported to catalyze the conversion of rifamycin B to rifamycin O and subsequently to this compound. psu.edu An extracellular rifamycin oxidase from Curvularia lunata var. aeria has also been shown to effectively transform rifamycin B to S. psu.eduniscpr.res.in This enzymatic conversion offers an alternative to chemical oxidation, which typically requires strong acidic conditions and can have lower yields. psu.edunih.gov

Biotransformation can also involve the conversion of this compound to other rifamycins. For example, washed cells of N. mediterranei have been reported to convert this compound to rifamycin B and rifamycin L through acetylation and esterification reactions, respectively. psu.edu These observations suggest that this compound or its reduced form, rifamycin SV, may be early microbiologically active products in the biosynthetic pathway of N. mediterranei. psu.edu

The use of biotransformation processes, particularly enzymatic conversion using rifamycin oxidase, presents a promising approach for obtaining this compound from fermentation products like rifamycin B. psu.eduniscpr.res.in

Enzymatic Conversions of Rifamycin B to Rifamycin O and S

The enzymatic conversion of rifamycin B to this compound is a key biotransformation step. This process typically involves the oxidation of rifamycin B to rifamycin O, followed by the spontaneous hydrolysis of rifamycin O to this compound. psu.edunih.gov The primary enzyme responsible for the oxidative step is rifamycin-B oxidase (EC 1.10.3.6). ontosight.aiwikipedia.orgexpasy.orgqmul.ac.uk

Rifamycin-B oxidase is classified as an oxidoreductase, specifically acting on diphenols and related substances with oxygen as the electron acceptor. wikipedia.orgexpasy.orgqmul.ac.uk The enzyme catalyzes the transfer of oxygen from molecular oxygen to rifamycin B, yielding rifamycin O and hydrogen peroxide. ontosight.aiqmul.ac.uk

The reaction can be summarized as follows:

Rifamycin B + O₂ → Rifamycin O + H₂O₂ qmul.ac.uk

Following the enzymatic oxidation of rifamycin B to rifamycin O, rifamycin O undergoes spontaneous hydrolysis in a neutral aqueous environment to form this compound. psu.edunih.gov

Studies have identified several microorganisms capable of catalyzing this conversion, including Humicola sp. (ATCC 20620) and Monocillium sp. (ATCC 20621). psu.edugoogle.com The enzyme from Monocillium sp. was reported to catalyze the oxidative reaction of rifamycin B to rifamycin O. psu.edunih.gov An extracellular rifamycin oxidase from Curvularia lunata var. aeria has also been reported to effectively transform rifamycin B to S. psu.eduniscpr.res.in

Research has focused on optimizing the conditions for these enzymatic conversions to improve the yield and efficiency of this compound production. Factors such as temperature, pH, and substrate and enzyme concentrations have been investigated. For instance, studies with soluble rifamycin oxidase from Curvularia lunata showed that while the optimum transformation temperature was 50°C, reactions could be effectively carried out at 28°C. osdd.net Stirring conditions significantly reduced the transformation time; a 1% (w/v) solution of rifamycin B took 50 hours to transform without stirring, compared to just 3 hours with stirring at 200 rpm. osdd.net An enzyme solution concentration of 5% (v/v) with an activity of 11 IU/ml was found to be optimal for the transformation reaction. osdd.net

Data from studies on rifamycin-B oxidase production by Humicola sp. have shown that controlling the pH during cultivation can enhance enzyme productivity. The maximum specific enzyme activity was reported to be 9.5 IU/g dry cell in fermentations without pH control, increasing to 15 IU/g dry cell when the pH was controlled at 8.0. psu.edu

The enzymatic biotransformation offers potential advantages over chemical methods, including milder reaction conditions and higher specificity, which can lead to reduced environmental pollution. osdd.net

Here is a summary of some research findings on the enzymatic conversion:

| Microorganism | Enzyme Source | Key Findings | Source |

| Monocillium sp. | Intracellular enzyme | Catalyzes oxidative conversion of Rifamycin B to Rifamycin O. Rifamycin O spontaneously hydrolyzes to this compound. | psu.edunih.gov |

| Humicola sp. | Intracellular enzyme | Catalyzes conversion of Rifamycin B to Rifamycin O and then to this compound. | psu.edugoogle.com |

| Curvularia lunata | Extracellular enzyme | Effectively transforms Rifamycin B to S. Optimized conditions include 28°C and stirring. | osdd.netpsu.edu |

Further detailed research findings regarding optimization of the biotransformation using soluble rifamycin oxidase from Curvularia lunata include:

| Parameter | Optimum/Effective Value | Notes | Source |

| Transformation Temperature | 28°C (practical) | Optimum was 50°C, but 28°C is effective. | osdd.net |

| Stirring Speed | 200 rpm | Significantly reduces transformation time compared to non-stirring. | osdd.net |

| Enzyme Solution (v/v) | 5% | With activity of 11 IU/ml. | osdd.net |

| Rifamycin B Concentration | 1% (w/v) | Transformation completed in 3 hours at 200 rpm. Higher concentrations take longer. | osdd.net |

| Aeration Rate (batch reactor) | 1-1.5 vvm | Maintained during the reaction. | osdd.net |

These enzymatic conversions represent a promising route for the efficient and environmentally friendly production of this compound from rifamycin B.

Analytical Methodologies in Rifamycin S Research

Advanced Spectroscopic Techniques for Structural Elucidation and Characterization of Rifamycin (B1679328) S

The precise structural elucidation and characterization of Rifamycin S, a quinone-containing member of the ansamycin (B12435341) antibiotic family, relies on a suite of advanced spectroscopic techniques. These methods provide detailed insights into its complex macrocyclic structure, functional groups, and stereochemistry, which are crucial for understanding its biological activity and for the development of new derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D, COSY, ROESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of this compound in solution. researchgate.netacs.orgspringernature.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign the proton (¹H) and carbon (¹³C) signals of the molecule, providing a complete picture of its covalent framework and stereochemistry. researchgate.net

1D NMR, specifically ¹H NMR, offers initial information on the types of protons present in the molecule and their chemical environment. nih.gov However, due to the complexity of the this compound structure, severe signal overlap is common. To overcome this, 2D NMR techniques are essential.

Correlation Spectroscopy (COSY) is used to identify proton-proton spin-spin couplings, revealing which protons are adjacent to one another in the molecular structure. nih.gov This is instrumental in tracing out the spin systems within the ansa chain and the naphthoquinone core.

Rotating frame Overhauser Effect Spectroscopy (ROESY) , or its alternative Nuclear Overhauser Effect Spectroscopy (NOESY), provides information about protons that are close in space, even if they are not directly connected through chemical bonds. nih.gov This is critical for determining the three-dimensional conformation of the flexible ansa chain.

Research has utilized these techniques to fully assign the ¹H and ¹³C NMR spectra of this compound and its derivatives. researchgate.net For instance, the chemical shifts of key protons and carbons can be unequivocally determined, which is fundamental for identifying structural modifications or degradation products. researchgate.neted.ac.uk

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom No. | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 2 | - | 130.9 |

| 3 | 7.63 (s) | 115.5 |

| 17 | 6.12 (d) | 125.1 |

| 18 | 5.01 (dd) | 135.2 |

| 19 | 5.01 (dd) | 124.9 |

| 28 | 6.45 (dd) | 138.2 |

| 29 | 6.01 (d) | 111.9 |

| 34a (CH₃) | 0.65 (d) | 15.8 |

| 35 (CH₃) | 2.03 (s) | 20.6 |

| 36 (CH₃) | 1.75 (s) | 10.5 |

| 37 (CH₃) | 2.25 (s) | 12.9 |

| Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions. Data compiled from various spectroscopic studies. |

Mass Spectrometry (Electrospray Mass Spectrometry (ESMS), Thermospray Mass Spectrometry (TSMS), High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS))

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. For thermally labile molecules like rifamycins (B7979662), "soft" ionization techniques are preferred. nih.gov

Electrospray Ionization Mass Spectrometry (ESMS) is a soft ionization technique that is particularly well-suited for analyzing rifamycins. oup.comnih.gov It typically produces protonated molecules [M+H]⁺ or sodiated molecules [M+Na]⁺ with minimal fragmentation, allowing for the accurate determination of the molecular weight. oup.com

Thermospray Mass Spectrometry (TSMS) is another soft ionization method that has been successfully applied to rifamycins. wikipedia.org It involves nebulizing the sample solution into a heated ion source. wikipedia.org While it also provides molecular weight information, it can sometimes induce more fragmentation compared to ESMS, which can be useful for structural characterization. oup.com For example, under TSMS conditions, Rifamycin SV (a related compound) shows a strong [MH]⁺ ion, but also a base peak corresponding to the loss of methanol (B129727) ([MH-CH₃OH]⁺). oup.com

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. This is crucial for confirming the identity of this compound and for characterizing new, unknown derivatives or metabolites. nih.gov

Table 2: Comparison of Mass Spectrometry Techniques for Rifamycin Analysis

| Technique | Ionization | Fragmentation | Key Information Provided |

| ESMS | Soft | Minimal | Molecular Weight ([M+H]⁺, [M+Na]⁺) |

| TSMS | Soft | Variable | Molecular Weight, some structural fragments |

| HRESIMS | Soft | Minimal | Exact Mass, Elemental Formula |

| This table summarizes the general characteristics of each technique as applied to rifamycin analysis. |

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy is routinely used for the quantification of rifamycins and to gain information about the chromophoric part of the molecule. mdpi.comnih.gov this compound possesses a naphthoquinone core, which is a strong chromophore, resulting in characteristic absorption maxima in the UV-Vis spectrum. docsdrive.comjddtonline.info The UV-Vis spectrum of rifampicin (B610482), a derivative of this compound, shows a maximum absorbance at around 337 nm in methanol. ajpamc.com These characteristic absorbance peaks are often used for detection in chromatographic methods like HPLC. oup.com

Infrared (IR) Spectroscopy provides valuable information about the functional groups present in a molecule. mdpi.com The IR spectrum of this compound and its derivatives displays characteristic absorption bands corresponding to various functional groups, such as hydroxyl (-OH), carbonyl (C=O), and amide (N-H) groups. nih.gov For example, the IR spectrum of rifaximin, a related compound, shows main absorption bands at 3608, 3583, 3401, 1727, and 1647 cm⁻¹, which are indicative of its complex structure. researchgate.net Analysis of the C-H stretching region can also reveal subtle structural differences between related rifamycins. researchgate.net

Chromatographic Separation and Quantification Techniques

Chromatographic techniques are essential for the separation, isolation, and quantification of this compound from complex mixtures, such as fermentation broths, pharmaceutical formulations, and biological samples.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of rifamycins due to its high resolution, sensitivity, and reproducibility. oup.comresearchgate.netptfarm.pl Reversed-phase HPLC, often with a C18 column, is typically employed for the separation of this compound and its related compounds. researchgate.netresearchgate.net

The mobile phase usually consists of a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and organic solvents like methanol and acetonitrile. researchgate.net The detection is commonly performed using a UV-Vis detector set at a wavelength where the rifamycins exhibit strong absorbance, such as 254 nm. researchgate.netresearchgate.net HPLC methods have been developed and validated for the quantitative determination of rifamycins in various matrices. nih.gov For instance, a method for rifamycin sodium showed linearity over a range of 0.01 mg/ml to 4.5 mg/ml with a high correlation coefficient (r = 1.0000). researchgate.net The coupling of HPLC with mass spectrometry (LC-MS) provides a powerful tool for both separation and identification of rifamycins and their metabolites. nih.govnih.gov

Table 3: Example of HPLC Method Parameters for Rifamycin Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250mm x 4.6mm, 5µm) |

| Mobile Phase | Methanol:Acetonitrile:0.075M KH₂PO₄:1.0M Citric Acid (33:33:31:4) |

| Flow Rate | 1.0 ml/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| These parameters are illustrative and can be optimized for specific applications. Based on a method for rifamycin sodium. researchgate.net |

Development of Electrochemical and Biosensor Systems for Research Applications

In addition to spectroscopic and chromatographic methods, there is growing interest in the development of electrochemical and biosensor systems for the detection and quantification of rifamycins. mdpi.comnih.gov These systems offer the potential for rapid, sensitive, and cost-effective analysis. researchgate.net

Rifamycins contain electroactive functional groups that can be oxidized or reduced at an electrode surface. mdpi.comresearchgate.net This property forms the basis for the development of electrochemical sensors. For example, the anodic (oxidation) behavior of rifampicin has been studied using modified glassy carbon electrodes, providing a basis for its quantitative determination. nih.gov

Biosensors are analytical devices that combine a biological recognition element with a transducer to produce a signal proportional to the analyte concentration. mdpi.com For rifamycin research, biosensors could be developed using enzymes, antibodies, or nucleic acids as the recognition element. mdpi.com For instance, research has focused on detecting mutations in the rpoB gene, which confers resistance to rifamycins, using DNA-based biosensors. nih.gov While much of the biosensor research has focused on rifampicin and resistance detection, the principles can be extended to the analysis of this compound. nih.govnih.gov These systems are promising for applications in therapeutic drug monitoring and for studying drug-target interactions. researchgate.net

Voltammetric and Amperometric Methods in Rifamycin Analysis

The electroactive nature of the rifamycin class of antibiotics, including this compound, makes them ideal candidates for analysis using electrochemical techniques such as voltammetry and amperometry. mdpi.comnih.govresearchgate.net The core structure of these molecules contains a naphthoquinone or naphthohydroquinone moiety, which is readily oxidized or reduced at an electrode surface. Specifically, this compound contains a quinone system, which can be electrochemically reduced, while its counterpart, Rifamycin SV, possesses a hydroquinone (B1673460) system that can be oxidized. This intrinsic redox activity forms the basis for their sensitive and selective determination. turkjps.orgacs.org

Voltammetric methods involve applying a varying potential to an electrode and measuring the resulting current. The current is proportional to the concentration of the electroactive species, allowing for quantification. Various voltammetric techniques have been developed and optimized for the analysis of rifamycins, offering high sensitivity, rapid analysis times, and cost-effective instrumentation. turkjps.orgnih.govmdpi.com

Adsorptive Stripping Voltammetry (AdSV)

Adsorptive stripping voltammetry is a particularly sensitive technique that involves a preconcentration step where the target analyte is adsorbed onto the working electrode surface before the voltammetric scan. nih.govresearchgate.net This accumulation step significantly enhances the detection signal, allowing for trace-level analysis.

One notable study utilized differential pulse adsorptive stripping voltammetry (DPASV) for the determination of Rifamycin SV (the hydroquinone form of this compound) using a renewable pencil graphite (B72142) electrode (PGE). nih.govresearchgate.net The method is based on the oxidation of Rifamycin SV at the electrode. The key findings from this research demonstrated the basis for a simple, accurate, and rapid quantification method. nih.gov

Key research findings for the DPASV method include:

Electrode: A renewable pencil graphite electrode (PGE) was used. nih.gov

Technique: Differential Pulse Adsorptive Stripping Voltammetry (DPASV). nih.gov

Analyte: Rifamycin SV. nih.gov

Limit of Detection (LOD): 6.0 x 10⁻⁸ mol/L. nih.govresearchgate.net

Application: The method was successfully applied to quantify the compound in bulk forms and pharmaceutical formulations. nih.gov

Differential Pulse and Square Wave Voltammetry

Other powerful voltammetric techniques applied to rifamycin analysis include Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV). turkjps.orgnih.gov These methods offer excellent sensitivity and discrimination against background currents. Research into the analysis of Rifampicin, a widely used derivative of Rifamycin SV, provides significant insight into the electrochemical behavior applicable to this compound due to their shared electroactive core.

A study investigating the anodic (oxidation) behavior of Rifampicin employed a multi-walled carbon nanotube-modified glassy carbon electrode (MWCNT/GC). turkjps.orgnih.gov The modification of the electrode surface with nanomaterials like MWCNTs was shown to significantly enhance the electrochemical response, leading to higher sensitivity. turkjps.org The peak currents observed with the MWCNT/GC electrode were 4.52 times higher for DPV compared to the bare electrode. turkjps.orgnih.gov

The table below summarizes the performance characteristics of DPV and SWV for the determination of Rifampicin using the MWCNT/GC electrode. turkjps.org

| Parameter | Differential Pulse Voltammetry (DPV) | Square Wave Voltammetry (SWV) |

|---|---|---|

| Working Electrode | MWCNT-Modified Glassy Carbon | MWCNT-Modified Glassy Carbon |

| Analyte | Rifampicin | Rifampicin |

| Linear Range | 0.04 - 10 µM | 0.04 - 10 µM |

| Limit of Detection (LOD) | 7.51 nM | 11.3 nM |

Another sensitive DPV method was developed using a cyclic renewable mercury film silver-based electrode (Hg(Ag)FE) for Rifampicin analysis. This method did not require a time-consuming preconcentration step and demonstrated high sensitivity. mdpi.com

The performance data for this DPV method is presented below. mdpi.com

| Parameter | Value |

|---|---|

| Working Electrode | Cyclic Renewable Mercury Film Silver-Based Electrode (Hg(Ag)FE) |

| Analyte | Rifampicin |

| Linearity Range | 0.4–250.0 µg/mL |

| Limit of Detection (LOD) | 0.12 µg/mL |

| Limit of Quantification (LOQ) | 0.4 µg/mL |

While extensive research has focused on Rifamycin SV and Rifampicin, the voltammetric principles and methodologies are directly transferable to this compound. The choice of method, electrode material, and experimental conditions can be tailored to optimize the sensitivity and selectivity for its specific analysis. Amperometric methods, which measure the current at a fixed potential over time, also hold potential for this compound analysis, particularly in the development of biosensors, though specific applications are less commonly reported in the literature than voltammetric approaches. mdpi.comnih.gov

Advanced Research Perspectives and Future Directions

Interdisciplinary Insights from Chemical Biology and Structural Biology

The convergence of chemical biology and structural biology has provided unprecedented insights into the molecular intricacies of Rifamycin (B1679328) S. These disciplines have been instrumental in elucidating its mechanism of action, identifying its molecular targets, and understanding the structural basis of its potent antimicrobial effects.

At the heart of Rifamycin S's activity is its interaction with the bacterial DNA-dependent RNA polymerase (RNAP), a crucial enzyme in transcription. Structural studies, including X-ray crystallography, have revealed that rifamycins (B7979662) bind to a specific pocket on the β-subunit of RNAP. This binding physically obstructs the path of the elongating RNA transcript, effectively halting transcription initiation. The ansa chain of this compound plays a critical role in this interaction, with specific hydroxyl groups forming key hydrogen bonds with the amino acid residues of the RNAP binding site.

Chemical biology approaches have further dissected these interactions. The use of chemical probes and analogs of this compound has allowed for the mapping of the binding site and the identification of key residues involved in the interaction. These studies have not only confirmed the steric hindrance mechanism but have also suggested that the binding of this compound can induce conformational changes in the RNAP, further contributing to its inhibitory effect.

The biosynthesis of rifamycins in the bacterium Amycolatopsis mediterranei is a complex process involving a Type I polyketide synthase (PKS). Structural biology has been pivotal in understanding the intricate machinery of this biosynthetic pathway. The crystal structure of key enzymes, such as 3-amino-5-hydroxybenzoic acid (AHBA) synthase, which provides the starter unit for the polyketide chain, has been solved, offering a detailed view of the catalytic mechanism. This knowledge is crucial for future bioengineering efforts aimed at manipulating the biosynthetic pathway to produce novel rifamycin analogs.

Novel Strategies for Overcoming Molecular Mechanisms of Resistance